molecular formula C5H4ClNO3S B14841489 2-Chloropyridine-4-sulfonic acid CAS No. 1209458-81-0

2-Chloropyridine-4-sulfonic acid

Cat. No.: B14841489
CAS No.: 1209458-81-0
M. Wt: 193.61 g/mol
InChI Key: QVQFEBFTRRXBTN-UHFFFAOYSA-N
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Description

2-Chloropyridine-4-sulfonic acid is a chemical compound with the molecular formula C5H4ClNO3S. It is a derivative of pyridine, where the chlorine atom is attached to the second position and the sulfonic acid group is attached to the fourth position of the pyridine ring. This compound is of significant interest in various fields of chemistry and industry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloropyridine-4-sulfonic acid typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method includes the reaction of 2-chloropyridine with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the fourth position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloropyridine-4-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloropyridine-4-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a building block for bioactive molecules.

    Medicine: Utilized in the development of drugs with anti-inflammatory and antimicrobial properties.

    Industry: Used in the production of dyes, pigments, and corrosion inhibitors

Mechanism of Action

The mechanism of action of 2-Chloropyridine-4-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group enhances the compound’s ability to form strong hydrogen bonds and ionic interactions, which can inhibit enzyme activity or modulate receptor function. The chlorine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • **2-Chloropyridine

Properties

IUPAC Name

2-chloropyridine-4-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3S/c6-5-3-4(1-2-7-5)11(8,9)10/h1-3H,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQFEBFTRRXBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801302809
Record name 2-Chloro-4-pyridinesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209458-81-0
Record name 2-Chloro-4-pyridinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1209458-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-pyridinesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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